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molecular formula C10H15Cl2NOS B8454091 2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one CAS No. 71526-13-1

2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one

Cat. No. B8454091
M. Wt: 268.20 g/mol
InChI Key: RDEKOGBRLXGCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256481

Procedure details

From a boiling mixture of 9.8 g. (0.1 moles) of cyclohexanone and 7.7 g. (0.1 moles) of 2-mercaptoethylamine in 100 ml. of benzene the water formed is continuously distilled off. Boiling is continued until 1.8 ml. of water are separated. The reaction mixture is then cooled and 11 g. of a 40% aqueous sodium hydroxide solution are added followed by dropwise addition of 14.7 g. (0.1 moles) of dichloroacetyl chloride, with external salt/ice cooling. Mixture is stirred for a further two hours at room temperature and washed with aqueous hydrochloric acid solution and subsequently with water. From the neutral mixture obtained benzene is distilled off in vacuo to give 17.2 g. (0.064 moles) of a white powder. Recrystallization from absolute ethanol yields a white crystalline product melting at 149° to 151° C. The structure of the named compound can be verified by IR spectrum analysis.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
white powder
Quantity
0.064 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[SH:8][CH2:9][CH2:10][NH2:11].C1C=CC=CC=1.[Cl:18][CH:19]([Cl:23])[C:20](Cl)=[O:21]>O>[Cl:18][CH:19]([Cl:23])[C:20]([N:11]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[S:8][CH2:9][CH2:10]1)=[O:21]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
SCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Five
Name
white powder
Quantity
0.064 mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture is stirred for a further two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
From a boiling mixture of 9.8 g
DISTILLATION
Type
DISTILLATION
Details
is continuously distilled off
CUSTOM
Type
CUSTOM
Details
of water are separated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
of a 40% aqueous sodium hydroxide solution are added
ADDITION
Type
ADDITION
Details
followed by dropwise addition of 14.7 g
WASH
Type
WASH
Details
washed with aqueous hydrochloric acid solution and subsequently with water
CUSTOM
Type
CUSTOM
Details
From the neutral mixture obtained benzene
DISTILLATION
Type
DISTILLATION
Details
is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
to give 17.2 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from absolute ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C(=O)N1CCSC12CCCCC2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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